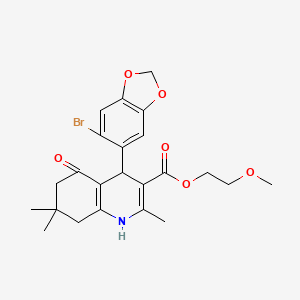
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is a chemical compound that belongs to the oxazole family. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. In recent years, N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neurodegenerative diseases, and epigenetics.
Mecanismo De Acción
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide works by inhibiting the activity of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact and condensed chromatin structure, which can repress gene expression. By inhibiting N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide can cause the re-expression of tumor suppressor genes, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been reported to induce oxidative stress, increase the expression of pro-apoptotic proteins, and inhibit the activity of various signaling pathways involved in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, making it a valuable tool for studying the role of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide in various biological processes. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the research and development of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide. One area of interest is its potential applications in epigenetics, specifically in the regulation of gene expression and chromatin structure. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on various signaling pathways and to identify potential synergistic effects with other anticancer agents. Furthermore, the development of more efficient synthesis methods and improved formulations could increase the utility of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide in both research and clinical settings.
Métodos De Síntesis
The synthesis of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide involves a multi-step process. The initial step involves the reaction of 2-(bromomethyl)phenol with N-benzyl-N-ethylglycine to form the intermediate compound, which is then reacted with 2-amino-2-oxoethyl benzoate to form the final product.
Aplicaciones Científicas De Investigación
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in cancer research. N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide are known to play a crucial role in the development and progression of cancer, and HDAC inhibitors such as N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-22(13-16-9-5-3-6-10-16)20(23)18-14-25-19(21-18)15-24-17-11-7-4-8-12-17/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMGAUZQEKMTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=COC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
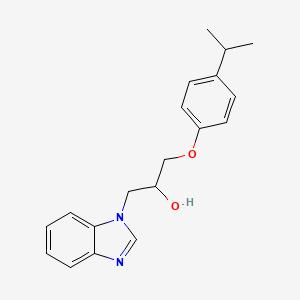
![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)
![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
![2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)
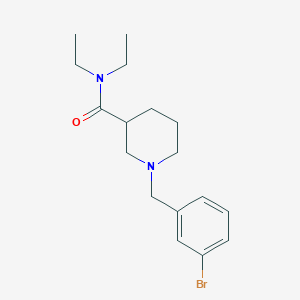
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)
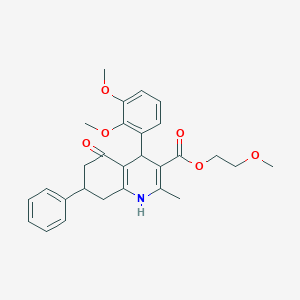
![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4975364.png)
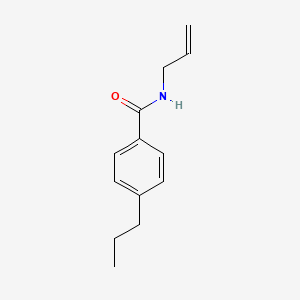
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4975377.png)
![ethyl 4-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4975385.png)
